莫美罗替尼硫酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Momelotinib sulfate is a Janus kinase (JAK) inhibitor used primarily for the treatment of myelofibrosis, a type of bone marrow cancer. It is known for its ability to inhibit JAK1, JAK2, and activin A receptor type I (ACVR1), which are crucial in the signaling pathways involved in myelofibrosis .

科学研究应用

Momelotinib sulfate has several scientific research applications:

Chemistry: It is studied for its unique chemical properties and reactions.

Biology: It is used to understand the biological pathways involving JAK1, JAK2, and ACVR1.

Medicine: It is primarily used in the treatment of myelofibrosis and is being investigated for other hematologic malignancies.

Industry: Its synthesis and production methods are of interest for pharmaceutical manufacturing

作用机制

Momelotinib sulfate exerts its effects by inhibiting JAK1, JAK2, and ACVR1. This inhibition blocks the JAK-STAT signaling pathway, which is aberrant in myelofibrosis. By inhibiting these pathways, momelotinib sulfate reduces the production of inflammatory cytokines, decreases splenomegaly, and improves anemia by lowering hepcidin levels and increasing serum iron and hemoglobin levels .

安全和危害

The most common nonhematologic treatment-emergent adverse event (AE) occurring in ≥20% of patients was diarrhea (any grade, 27% and grade ≥3, 3%) . Any-grade thrombocytopenia, anemia, and neutropenia occurred in 25%, 23%, and 7% of patients, respectively . The most common reason for momelotinib discontinuation was thrombocytopenia (4% discontinuation rate) .

未来方向

Momelotinib has demonstrated improvements in splenomegaly, constitutional symptoms, and anemia in myelofibrosis. This long-term analysis pooled data from 3 randomized phase 3 studies of momelotinib (MOMENTUM, SIMPLIFY-1, and SIMPLIFY-2), representing myelofibrosis disease from early (JAK inhibitor–naive) to late (JAK inhibitor–experienced) stages . These trials were registered at www.clinicaltrials.gov as: MOMENTUM (#NCT04173494), SIMPLIFY-1 (#NCT01969838), SIMPLIFY-2 (#NCT02101268), and XAP (#NCT03441113) .

准备方法

The synthesis of momelotinib sulfate involves several steps. Initially, 4-morpholinoaniline undergoes a nucleophilic addition reaction with cyanamide to form 1-(4-morpholinophenyl)guanidine. Concurrently, methyl 4-acetylbenzoate is converted into methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate using N,N-dimethylformamide dimethylacetal. These intermediates are then condensed at elevated temperatures in alcoholic alkali to form the desired pyrimidine, which is subsequently hydrolyzed to the corresponding acid. The final step involves an amidation reaction to produce momelotinib .

化学反应分析

Momelotinib sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur, particularly involving the morpholine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

相似化合物的比较

Momelotinib sulfate is often compared with other JAK inhibitors such as ruxolitinib and pacritinib. While ruxolitinib also inhibits JAK1 and JAK2, pacritinib inhibits JAK2 and Fms-like tyrosine kinase 3 (FLT-3) but not JAK1. Momelotinib sulfate’s unique ability to inhibit ACVR1 in addition to JAK1 and JAK2 sets it apart, particularly in its effectiveness in treating anemia associated with myelofibrosis .

Similar Compounds

Ruxolitinib: A JAK1 and JAK2 inhibitor used for myelofibrosis and polycythemia vera.

Pacritinib: A JAK2 and FLT-3 inhibitor used for myelofibrosis.

Fedratinib: Another JAK2 inhibitor used for myelofibrosis.

Momelotinib sulfate’s unique combination of targets and its effectiveness in treating anemia make it a valuable compound in the treatment of myelofibrosis.

属性

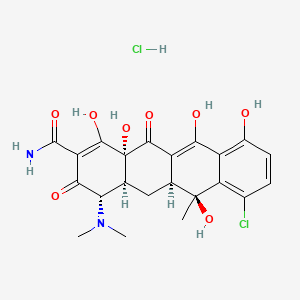

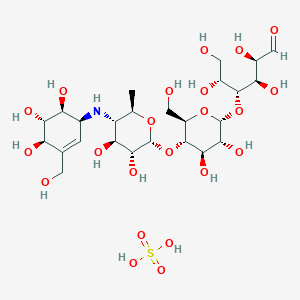

IUPAC Name |

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2.2H2O4S/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;2*1-5(2,3)4/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGPMRGWDSQVTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.OS(=O)(=O)O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735338 |

Source

|

| Record name | Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1056636-06-6 |

Source

|

| Record name | Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

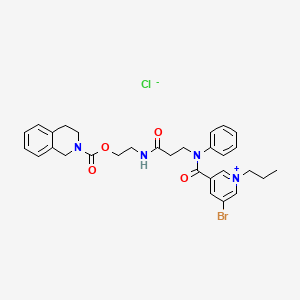

![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)